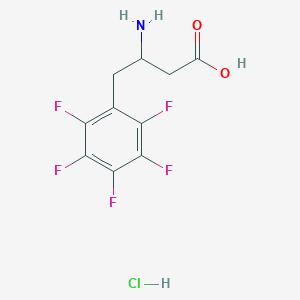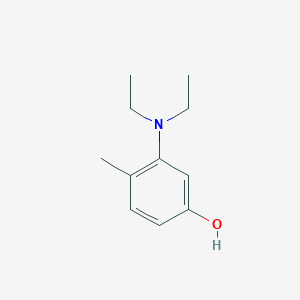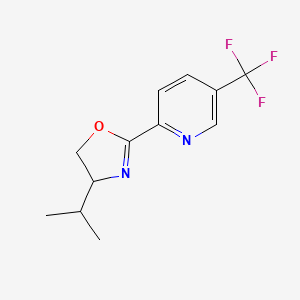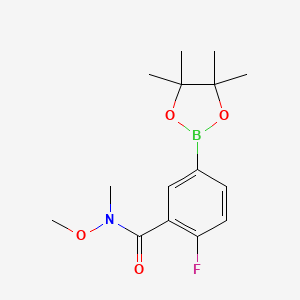
3-Isocyanato-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H3F3N2O. It is known for its unique structure, which includes an isocyanate group and a trifluoromethyl group attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3-amino-5-(trifluoromethyl)benzonitrile with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with compounds containing double or triple bonds, leading to the formation of heterocyclic structures.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.
Thiols: React with the isocyanate group to form thiocarbamates, typically under basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
3-Isocyanato-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isocyanato-5-(trifluoromethyl)benzonitrile involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. These reactions can modify the activity of biomolecules or create new materials with desired properties .
Comparison with Similar Compounds
Similar Compounds
3-Isocyanato-5-(trifluoromethyl)phenyl isocyanate: Similar structure but with an additional isocyanate group.
3-(Trifluoromethyl)benzonitrile: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
Uniqueness
3-Isocyanato-5-(trifluoromethyl)benzonitrile is unique due to the presence of both an isocyanate group and a trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C9H3F3N2O |
|---|---|
Molecular Weight |
212.13 g/mol |
IUPAC Name |
3-isocyanato-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)7-1-6(4-13)2-8(3-7)14-5-15/h1-3H |
InChI Key |
VJHJHTUWRFCMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)

![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)

![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)




![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)
